molecular formula C16H23N3O2 B13939728 tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13939728
M. Wt: 289.37 g/mol
InChI Key: HFQMFGPTARLUKZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification techniques, such as crystallization, distillation, or chromatography, to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dihydropyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce piperidine derivatives. Substitution reactions can result in a wide range of functionalized dihydropyridine compounds.

Scientific Research Applications

tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting cardiovascular and neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydropyridine-1(2H)-carboxylate include other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used in the management of angina and hypertension.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. These unique features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl 3-methyl-6-(2-methylpyrimidin-5-yl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H23N3O2/c1-11-6-7-14(13-8-17-12(2)18-9-13)19(10-11)15(20)21-16(3,4)5/h7-9,11H,6,10H2,1-5H3

InChI Key

HFQMFGPTARLUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=C(N=C2)C

Origin of Product

United States

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